2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide
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Overview
Description
The compound 2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, an imidazolidinone ring, and an indole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide typically involves multiple steps, including the formation of the imidazolidinone ring and the attachment of the fluorophenyl and indole groups. Common synthetic routes may include:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Attachment of the Fluorophenyl Group: This step may involve the use of a fluorophenyl ethyl halide and a suitable base to facilitate nucleophilic substitution.
Attachment of the Indole Moiety: This can be done through a coupling reaction using an indole derivative and a suitable coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or indole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, bases, or acids depending on the specific substitution reaction.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the fluorophenyl and indole moieties.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and indole moieties may interact with proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include those with fluorophenyl, imidazolidinone, or indole moieties.
Uniqueness: The combination of these three functional groups in a single molecule makes this compound unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C23H23FN4O3 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-[(1-methylindol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C23H23FN4O3/c1-27-14-16(18-7-2-3-8-20(18)27)13-25-21(29)12-19-22(30)28(23(31)26-19)10-9-15-5-4-6-17(24)11-15/h2-8,11,14,19H,9-10,12-13H2,1H3,(H,25,29)(H,26,31) |
InChI Key |
WEKYJSTZBTTXGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CNC(=O)CC3C(=O)N(C(=O)N3)CCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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